2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a quinoline moiety substituted with dimethyl and oxo groups, and a benzamide structure substituted with dichloro groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. Subsequent steps include the introduction of dimethyl and oxo groups, followed by the attachment of the ethyl linker and the benzamide moiety. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable purification processes. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The dichloro groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a variety of benzamide derivatives with different substituents.
Scientific Research Applications
2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The dichloro groups and benzamide structure may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: A simpler analog with similar structural features but lacking the quinoline moiety.
7,8-dimethylquinoline: Contains the quinoline core with dimethyl substitutions but lacks the benzamide structure.
N-ethylbenzamide: Features the benzamide structure with an ethyl linker but lacks the dichloro and quinoline moieties.
Uniqueness
2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is unique due to its combination of structural features, including the quinoline moiety, dichloro substitutions, and benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11-3-4-13-9-14(19(25)24-18(13)12(11)2)7-8-23-20(26)16-6-5-15(21)10-17(16)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDYTJKCOTAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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